2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide
Beschreibung
This compound is a cyclopenta[d]pyrimidine derivative featuring a tetrahydrofuran (THF)-methyl substituent at position 1 and a meta-tolyl (m-tolyl) acetamide group at position 2. Its structure combines a bicyclic pyrimidine core with sulfur-based thioether and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The THF moiety enhances solubility and stereochemical complexity, while the m-tolyl group may influence lipophilicity and binding interactions.
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[[2-oxo-1-(oxolan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-14-5-2-6-15(11-14)22-19(25)13-28-20-17-8-3-9-18(17)24(21(26)23-20)12-16-7-4-10-27-16/h2,5-6,11,16H,3-4,7-10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDZUOTWQGEQDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide (CAS Number: 899756-19-5) is a novel heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound involves multi-step reactions starting from readily available precursors. The key steps include the formation of the cyclopenta[d]pyrimidine core and subsequent functionalization to introduce the thio and acetamide groups. Detailed synthetic routes are documented in various studies focusing on similar pyrimidine derivatives .
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of cyclopenta[d]pyrimidines have been shown to inhibit tumor cell proliferation by targeting specific signaling pathways involved in cancer progression . The biological evaluation of related compounds suggests that they may act as inhibitors of dihydrofolate reductase or other enzymes critical for nucleotide synthesis.
Sigma Receptor Affinity
Research on related compounds has revealed that some cyclopenta[d]pyrimidine derivatives exhibit high affinity for sigma receptors (σ1 and σ2). These receptors are implicated in various neuroprotective and analgesic effects. For example, a related compound demonstrated a Ki value of 15.6 nM for σ1 receptors, indicating potent receptor binding . The potential of the target compound to interact with sigma receptors warrants further investigation.
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of pyrimidine derivatives have been well-documented, with some compounds showing efficacy in reducing pain responses in animal models . The mechanism often involves modulation of cytokine release and inhibition of pro-inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Structural modifications at various positions on the pyrimidine ring can significantly alter its pharmacological profile. For instance:
- Thio Group : The presence of a thio group is essential for enhancing lipophilicity and improving cellular uptake.
- Tetrahydrofuran Moiety : This group may contribute to conformational flexibility, impacting receptor binding affinity.
Table summarizing SAR findings:
| Modification | Effect on Activity |
|---|---|
| Thio Group Presence | Increased lipophilicity |
| Tetrahydrofuran Ring | Enhanced receptor binding |
| m-Tolyl Substitution | Improved selectivity |
Case Studies
- In Vitro Studies : A study evaluated the cytotoxicity of similar pyrimidine derivatives against various cancer cell lines, demonstrating IC50 values in the nanomolar range . These findings suggest that structural analogs may exhibit comparable or superior activity.
- Animal Models : In vivo experiments using formalin tests showed that certain pyrimidine derivatives could effectively reduce pain responses, indicating potential as analgesics .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds could inhibit key enzymes involved in nucleotide biosynthesis, thereby exerting anti-proliferative effects on tumor cells .
Wissenschaftliche Forschungsanwendungen
Synthesis and Mechanism
The synthesis of this compound typically involves multi-step reactions that may include oxidation and reduction processes. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development.
Anticancer Activity
Research indicates that compounds similar to 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide exhibit significant anticancer properties. The ability of these compounds to inhibit specific enzymes involved in cancer cell proliferation has been documented in several studies.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of cyclopentapyrimidine exhibited selective cytotoxicity against various cancer cell lines by targeting the cell cycle regulatory proteins .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Its structural features allow it to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study:
In vitro studies have shown that similar thioacetamides are effective against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .
Neuroprotective Effects
Research has suggested that compounds with similar structures may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases.
Case Study:
A recent investigation highlighted the ability of certain pyrimidine derivatives to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegeneration .
Research Focus
Future research should focus on:
- Mechanistic Studies: Understanding the detailed mechanisms through which this compound interacts with biological targets.
- Structure-Activity Relationship (SAR): Investigating how variations in the chemical structure affect biological activity.
Potential Development
Given its diverse applications, there is potential for this compound to be developed into:
- Novel Therapeutics: Targeting cancer and microbial infections.
- Neuroprotective Agents: For conditions such as Alzheimer's disease.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences
*Estimated based on analogous structures.
Key Observations :
- Core Modifications: The target compound lacks the thieno-fused ring present in , which may reduce π-stacking interactions but improve metabolic stability.
- Substituent Effects :
- The tetrahydrofuran-methyl group in the target compound introduces a polar, oxygen-containing heterocycle, contrasting with the chlorophenyl groups in . This substitution likely enhances water solubility compared to chlorinated analogs.
- The m-tolyl acetamide substituent balances steric bulk and lipophilicity, differing from the 2-isopropylphenyl (more bulky, ) and 2,3-dichlorophenyl (electron-withdrawing, ) groups.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its reactivity?
The compound contains a cyclopenta[d]pyrimidin-4-one core fused with a tetrahydrofuran (THF) moiety and a thioacetamide-linked m-tolyl group. The THF-derived methyl group enhances solubility, while the thioether bridge increases electrophilicity at the pyrimidinone sulfur, facilitating nucleophilic substitution or oxidation reactions. The m-tolyl group contributes to lipophilicity, influencing membrane permeability in biological assays. Structural confirmation relies on NMR and MS to verify substituent positions and purity .
Basic: What synthetic strategies are recommended for optimizing yield and purity?
Multi-step synthesis typically involves:
- Step 1 : Cyclization of a pyrimidinone precursor with tetrahydrofuran-2-ylmethylamine under reflux in aprotic solvents (e.g., DMF or THF).
- Step 2 : Thiolation using thiourea or Lawesson’s reagent, followed by coupling with m-tolyl-substituted chloroacetamide.
Critical parameters : - Temperature control (±2°C) during cyclization to avoid side products.
- Use of anhydrous conditions to prevent hydrolysis of the thioether bond.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Basic: Which analytical techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., δ 2.19 ppm for CH3 in m-tolyl) and confirms regiochemistry of the THF-methyl group.
- High-resolution MS : Validates molecular weight (e.g., [M+H]+ expected ~450–470 Da).
- HPLC : Quantifies purity (>95% required for biological assays) using C18 columns and acetonitrile/water mobile phases .
Advanced: How can researchers resolve contradictions in bioactivity data across studies?
- Step 1 : Verify compound identity and purity (e.g., batch-to-batch variability in synthetic byproducts).
- Step 2 : Standardize assay conditions (e.g., cell line viability, incubation time, solvent controls).
- Step 3 : Compare with structurally analogous compounds (e.g., replacing the m-tolyl group with p-tolyl) to isolate substituent-specific effects. Cross-reference data from independent labs using PubChem or ChEMBL .
Advanced: What methodologies are effective for identifying pharmacological targets?
- Computational docking : Screen against kinase or GPCR libraries (e.g., AutoDock Vina) to predict binding affinities.
- Kinase inhibition profiling : Use radiometric or fluorescence-based assays (e.g., ADP-Glo™) to test activity against ~100 kinases.
- CRISPR-Cas9 knockout : Validate target engagement by observing loss of bioactivity in gene-edited cell lines .
Advanced: How should researchers design derivatives to improve metabolic stability?
- Modify the THF moiety : Replace with a morpholine ring to reduce oxidative metabolism.
- Introduce deuterium : At metabolically labile positions (e.g., benzylic hydrogens).
- SAR studies : Systematically vary the m-tolyl group (e.g., electron-withdrawing substituents for enhanced stability) and monitor half-life in microsomal assays .
Advanced: What experimental approaches elucidate the compound’s mechanism of action?
- In vitro target engagement : Use surface plasmon resonance (SPR) or thermal shift assays to measure direct binding.
- Transcriptomic profiling : RNA-seq to identify differentially expressed pathways post-treatment.
- In silico molecular dynamics : Simulate ligand-receptor interactions over 100+ ns to predict allosteric effects .
Advanced: How can researchers address low crystallinity in X-ray diffraction studies?
- Co-crystallization : Add a stabilizing ligand (e.g., ATP analogs for kinase targets).
- Cryo-techniques : Use liquid nitrogen to flash-cool crystals and reduce disorder.
- Alternative methods : Employ microcrystal electron diffraction (MicroED) for sub-micron crystals .
Advanced: What strategies mitigate cytotoxicity in non-target cell lines?
- Prodrug design : Mask the thioacetamide group with a cleavable ester or peptide linker.
- Lipid nanoparticle encapsulation : Enhance selective delivery to target tissues.
- Dose-response optimization : Use Hill slope analysis to identify therapeutic windows .
Advanced: How can green chemistry principles be applied to large-scale synthesis?
- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
- Catalytic methods : Employ Pd/C or enzyme-mediated coupling to reduce stoichiometric waste.
- Microwave-assisted synthesis : Shorten reaction times and improve energy efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
